molecular formula C13H13NO4S2 B7636365 Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate

Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate

Cat. No. B7636365
M. Wt: 311.4 g/mol
InChI Key: GOHWMINWHGQHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate, also known as Methyl MTSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound MTSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound MTSB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. This compound MTSB has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound MTSB has been shown to have low toxicity in normal cells, making it a potential candidate for cancer and inflammation treatment.

Advantages and Limitations for Lab Experiments

Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. It has also been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, this compound MTSB has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects on specific pathways and proteins.

Future Directions

There are several future directions for research on Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to understand its mechanism of action and to optimize its effectiveness as a therapeutic agent. Additionally, this compound MTSB could be used as a research tool to study the role of histone deacetylases and NF-κB in cancer and inflammation. Finally, the synthesis of this compound MTSB could be further optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion:
This compound 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate is a chemical compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to produce high yields and purity, and it has been studied for its potential as a treatment for cancer and inflammatory diseases. Although its mechanism of action is not fully understood, this compound MTSB has been found to have low toxicity in normal cells and to inhibit the growth and migration of cancer cells. Further research is needed to optimize its effectiveness as a therapeutic agent and to understand its mechanism of action.

Synthesis Methods

Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. Another method involves the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonamide in the presence of a coupling agent, followed by esterification with methanol. The synthesis of this compound MTSB has been optimized to produce high yields and purity.

Scientific Research Applications

Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has shown promising results in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound MTSB has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound MTSB has been investigated for its potential as an antibacterial agent.

properties

IUPAC Name

methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9-8-11(19-12(9)13(15)18-2)14-20(16,17)10-6-4-3-5-7-10/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHWMINWHGQHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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